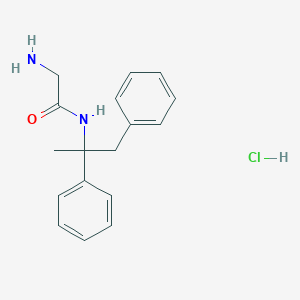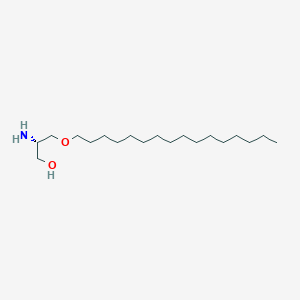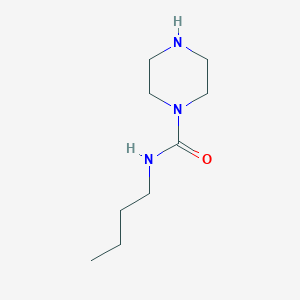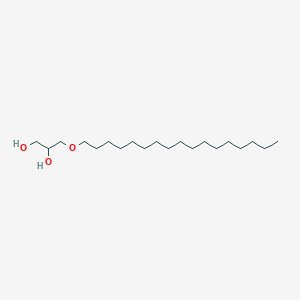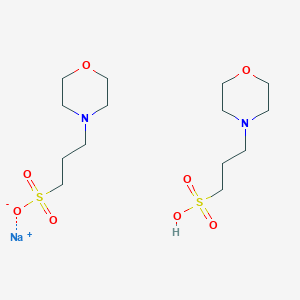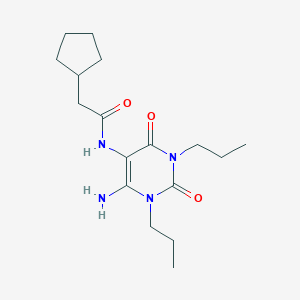
DL-protected myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phygon, also known as 2,3-dichloro-1,4-naphthoquinone, is a quinone fungicide. It has been widely used in agriculture to control fungal diseases in crops. The compound is known for its selective toxicity towards certain types of algae and fungi, making it an effective agent in protecting plants from pathogenic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phygon can be synthesized through the chlorination of 1,4-naphthoquinone. The reaction involves the use of chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Phygon involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in the industrial production of Phygon .
Chemical Reactions Analysis
Types of Reactions
Phygon undergoes several types of chemical reactions, including:
Oxidation: Phygon can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Phygon can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms in Phygon.
Major Products Formed
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino and thiol-substituted naphthoquinones.
Scientific Research Applications
Phygon has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies on the effects of quinones on cellular processes and as a tool to investigate oxidative stress in cells.
Medicine: Investigated for its potential use in developing antifungal and anticancer drugs.
Industry: Used in the formulation of agricultural fungicides and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Phygon exerts its effects by interfering with the electron transport chain in fungal cells. It inhibits the activity of key enzymes involved in cellular respiration, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The molecular targets of Phygon include various components of the mitochondrial electron transport chain .
Comparison with Similar Compounds
Phygon is unique among quinone fungicides due to its high selectivity and potency. Similar compounds include:
Chloranil: Another quinone fungicide with similar oxidative properties.
Menadione: A synthetic vitamin K derivative with quinone structure.
Plumbagin: A naturally occurring naphthoquinone with antifungal properties
Phygon stands out due to its specific action on the electron transport chain and its effectiveness at lower concentrations compared to other quinone fungicides .
Properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O6Si/c1-16(2,3)25(8,9)24-15-13-11(20-17(4,5)22-13)10(19)12-14(15)23-18(6,7)21-12/h10-15,19H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHBHQIYOLPESS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)O[Si](C)(C)C(C)(C)C)OC(O3)(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559956 |
Source


|
| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125214-72-4 |
Source


|
| Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90559956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
